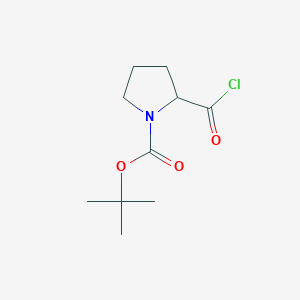
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate
描述
The compound “tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving tert-butyl alcohol and other reagents . The exact method would depend on the specific structure of the compound.科学研究应用
Tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate has a variety of scientific research applications. It is commonly used in biochemical and physiological studies, as it has a wide range of biological activities. It can be used to study the effects of hormones, drugs, and other compounds on cells and tissues. Additionally, it can be used in the synthesis of other compounds, such as peptides and proteins.
作用机制
The mechanism of action of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is not fully understood. However, it is thought to act as an agonist of the G protein-coupled receptor, which is involved in the regulation of various cellular processes. It is believed to bind to the receptor and activate its downstream signaling pathways, leading to the desired biological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it has been found to have anti-inflammatory and analgesic effects. It has also been found to have immunomodulatory effects, as well as anti-tumor and anti-cancer effects.
实验室实验的优点和局限性
Tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has a wide range of biological activities, making it ideal for a variety of experiments. However, there are some limitations to using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in laboratory experiments. It is difficult to accurately measure its concentration, as it is highly soluble in water. Additionally, it is not suitable for long-term experiments, as it has a relatively short half-life.
未来方向
The potential applications of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate are numerous. Future research could focus on exploring its anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could focus on its use as a tool for studying the effects of hormones, drugs, and other compounds on cells and tissues. Additionally, further research could explore the potential of using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in the synthesis of other compounds, such as peptides and proteins. Finally, further research could explore the potential of using this compound 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate in the development of new drugs.
安全和危害
属性
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNBAKLSZRZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




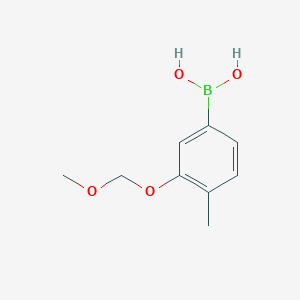
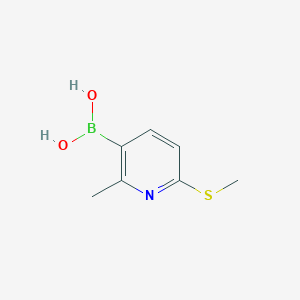
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

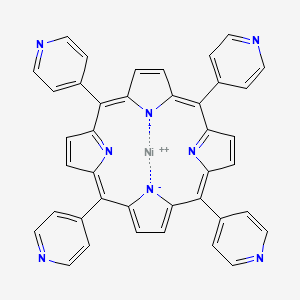

![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
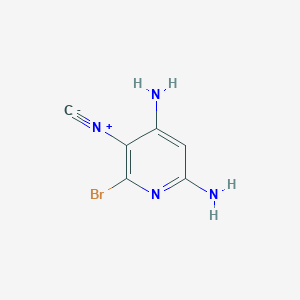

![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)
